N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4NO3S2/c1-13-10-16(7-8-17(13)22)31(28,29)19(18-6-3-9-30-18)12-26-20(27)14-4-2-5-15(11-14)21(23,24)25/h2-11,19H,12H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKPSOGWURPKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Structural Analogues with Thiophene and Sulfonyl Groups
- N-[2-[(2-Thienylmethyl)thio]ethyl]-2-[[3-(trifluoromethyl)pyridinyl]amino]benzamide (Excluded in ): This compound, excluded from patents, shares a thiophene and benzamide motif but differs in the sulfonyl group and substitution pattern. The absence of a benzenesulfonyl group may reduce solubility compared to the target compound. Patent exclusion suggests structural uniqueness is critical for therapeutic claims .
- 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide (): Features a dihydrothienylidene group instead of a sulfonylethyl-thiophene chain. X-ray data confirms planar geometry, which may influence binding interactions .
Sigma Receptor-Binding Benzamides ()
Radioiodinated benzamides like [125I]PIMBA (Kd = 5.80 nM for sigma-1 receptors) highlight the importance of the benzamide core in receptor binding. The target compound’s thiophene and sulfonyl groups may modulate selectivity or pharmacokinetics, though direct binding data is unavailable.
Triazole and Thiadiazole Derivatives ()
S-Alkylated 1,2,4-Triazoles [10–15] ():
These compounds replace the thiophene with triazole-thione systems. The C=S group (IR ~1247–1255 cm⁻¹) introduces hydrogen-bonding capacity absent in the target compound. Thione tautomers may exhibit different stability and reactivity profiles .- N-{[5-({2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide (): Combines trifluoromethyl benzamide with a thiadiazole-triazole scaffold.
Key Comparative Data
Research Findings and Implications
- Solubility vs. Bioactivity: The benzenesulfonyl group improves aqueous solubility compared to non-sulfonated analogs (e.g., ), which may enhance bioavailability without sacrificing lipophilicity from the thiophene and CF₃ groups.
- Patent Landscape: Exclusion of thiophene-containing benzamides in patents () underscores the importance of unique substitutions (e.g., 4-fluoro-3-methylbenzenesulfonyl) to avoid prior art.
Biological Activity
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 431.5 g/mol. The structure features a sulfonamide group, a thiophene ring, and trifluoromethyl substituents, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Such interactions can lead to modulation of signal transduction pathways, affecting gene expression and metabolic regulation.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, thiosemicarbazones derived from related structures have shown potent cytotoxic effects against various cancer cell lines, including glioblastoma multiforme and breast adenocarcinoma. These compounds often induce apoptosis through mechanisms involving oxidative stress and morphological changes in cells .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes that are crucial for tumor growth and proliferation. For example, studies on related benzamide derivatives have demonstrated their ability to inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis in rapidly dividing cells .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed that the compound exhibited IC50 values in the nanomolar range against glioblastoma and breast cancer cells, indicating high potency compared to standard chemotherapeutic agents like etoposide.
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Glioblastoma Multiforme | 50 | Induction of apoptosis |
| Breast Adenocarcinoma | 75 | Oxidative stress induction |
Study 2: Enzyme Inhibition Assay
In another study focusing on enzyme inhibition, the compound was tested for its ability to inhibit DHFR activity. The results indicated a significant reduction in enzyme activity at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment.
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Dihydrofolate Reductase | 85 | 10 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be ensured post-synthesis?
- Methodology : The compound can be synthesized via multi-step coupling reactions. For example, sulfonylation of the thiophen-ethyl intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., potassium carbonate) is critical. Subsequent amidation with 3-(trifluoromethyl)benzoyl chloride in acetonitrile, followed by silica gel chromatography purification, yields the final product .
- Quality Control : Purity is validated using LC/MS (to confirm molecular weight, e.g., [M+H]⁺ calculated vs. observed) and NMR (to verify substituent positions). Crystallization from ethyl acetate/hexane mixtures can further enhance purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm the presence of the trifluoromethyl group, thiophene protons, and sulfonyl moiety .
- LC/MS : High-resolution mass spectrometry to validate molecular ion peaks (e.g., observed [M+H]⁺ = 475.42 vs. calculated 475.08) .
- X-ray crystallography : Resolves steric effects from the trifluoromethyl group and confirms sulfonamide geometry (e.g., bond angles and torsional strain) .
Advanced Research Questions
Q. How can reaction yields be optimized given steric hindrance from the trifluoromethyl and sulfonyl groups?
- Approach :
- Temperature control : Lower reaction temperatures (0–5°C) during sulfonylation reduce side reactions .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate amidation kinetics .
- Protecting groups : Temporarily protect the thiophene ring with tert-butyldimethylsilyl (TBS) groups to mitigate steric clashes during coupling .
Q. How should researchers address contradictions in bioactivity data across different assays?
- Resolution strategies :
- Replicate studies : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay buffers (pH, ionic strength) .
- Orthogonal assays : Combine enzymatic inhibition assays with cellular thermal shift assays (CETSA) to confirm target engagement .
- Data normalization : Use internal controls (e.g., housekeeping proteins) to account for variability in protein expression levels .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of analogs?
- Tools :
- Density Functional Theory (DFT) : Models electronic effects of the trifluoromethyl group on benzamide ring electron density .
- Molecular docking : Predict binding affinity to target proteins (e.g., kinases) by analyzing sulfonyl-thiophene interactions in active sites .
- QSAR models : Train models using datasets of similar benzamide derivatives to prioritize analogs with improved logP and polar surface area .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Protocol :
- Buffer stability assays : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Metabolic stability : Use liver microsomes to assess CYP450-mediated oxidation of the thiophene ring .
- Light sensitivity : Conduct accelerated photodegradation studies under UV-Vis light to identify protective formulations .
Q. What strategies are recommended for designing analogs with enhanced target selectivity?
- Design principles :
- Substituent modification : Replace the 4-fluoro group on the benzenesulfonyl moiety with electron-withdrawing groups (e.g., nitro) to modulate sulfonamide acidity .
- Bioisosteres : Substitute the thiophene ring with furan or pyrrole to alter π-stacking interactions .
- Prodrug approaches : Introduce pivaloyloxymethyl (POM) groups to improve membrane permeability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
